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Compound of Interest |

Compound Name: 2-CHLORO-9H-FLUOREN-9-ONE
CAS No.: 3096-47-7
Cat. No.: B1594422
- 7

Executive Summary

2-Chloro-9H-fluoren-9-one (CAS: 3096-47-7) is a critical functionalized intermediate in the
synthesis of optoelectronic materials and pharmaceutical active ingredients, most notably as a
structural analog and precursor related to the antimalarial drug Lumefantrine.

In drug development, this compound often serves two roles:
o Key Intermediate: For specific halogenated fluorene derivatives.

 Critical Quality Attribute (CQA) Marker: It acts as a process-related impurity standard in the
synthesis of 2,7-dichloro-9H-fluoren-9-one (the primary Lumefantrine intermediate).

This guide provides a validated analytical framework for its characterization, distinguishing it
from its di-halogenated analogs and ensuring strict quality control.

Compound Profile
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Property Specification

IUPAC Name 2-chloro-9H-fluoren-9-one
CAS Number 3096-47-7

Molecular Formula C13H-CIO

Molecular Weight 214.65 g/mol

Appearance Yellow crystalline solid
Melting Point 124°C — 126°C (High Purity)

N Soluble in Chloroform, Dichloromethane;
Solubility ) ]
Sparingly soluble in Methanol

Spectroscopic Identification (The "ldentity" Panel)
Nuclear Magnetic Resonance (NMR)

Objective: Confirm the substitution pattern (2-position) and rule out isomers (1-, 3-, or 4-chloro)
and di-substituted impurities.

Methodology:
» Solvent: CDCIs (Deuterated Chloroform)[1]
e Frequency: 400 MHz (*H), 100 MHz (3C)[1]

o Reference: TMS (0.00 ppm) or Residual CHCIs (7.26 ppm)[1]

'H NMR Data Interpretation

The 2-chloro substitution breaks the

symmetry of the parent fluorenone. The spectrum exhibits a distinct 7-proton integration with a
specific splitting pattern in the substituted ring.
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. s . Structural
Shift (6 ppm) Multiplicity Integral Assignment .
Insight
Doublet ( Unsubstituted
7.67 1H H-8 ring (peri-
Hz) position)
Diagnostic:
Singlet (d, Meta-coupling
7.62 1H H-1 _
Hz) only; confirms C2
substitution.
Doublet Overlapping
7.51 2H H-5, H-4 signals from both
Hz) rings.
Unsubstituted
7.46 Multiplet 2H H-6, H-7 ring aromatic
protons.
Ortho-coupling to
) H-4; confirms
7.35-7.29 Multiplet 1H H-3

position relative
to Cl.

3C NMR Key Signals[2][1][3]
e Carbonyl (C=0): ~192.5 ppm (Characteristic of fluorenones).[1][3]

e C-Cl Carbon: ~135.7 ppm (Deshielded quaternary carbon).

e Aromatic Region: 120.0 — 145.0 ppm (11 distinct signals due to loss of symmetry).[1]

Infrared Spectroscopy (FTIR)

Objective: Verify functional groups (Ketone, Aryl Chloride). Mode: ATR (Attenuated Total
Reflectance) or KBr Pellet.[1]

e 1715 - 1725 cm~1 (Strong): C=0[1] Stretching. The ring strain of the 5-membered ring shifts
this higher than typical diaryl ketones (~1660 cm™1).
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e 1590 — 1610 cm~* (Medium): C=C Aromatic skeletal vibrations.[1]
e 1080 — 1100 cm~1 (Distinct): C-Cl Stretching vibration.

e 730 - 750 cm™! (Strong): C-H Out-of-plane bending (indicative of ortho-substituted benzene
rngs).

Mass Spectrometry (GC-MS or LC-MS)
Objective: Molecular weight confirmation and isotopic pattern analysis.
« lonization: El (Electron Impact) or ESI+ (Electrospray).[1]

e Molecular lon (M+): m/z 214.0.[1]

« Isotopic Pattern: A characteristic 3:1 ratio between m/z 214 (3>Cl) and m/z 216 (3’Cl) confirms
the presence of a single chlorine atom.[1]

» Fragmentation (El): Loss of CO (M - 28) to form chlorobiphenyl cation (m/z ~186).[1]

Purity Profiling (Chromatography Protocol)
High-Performance Liquid Chromatography (HPLC)

Context: This method separates 2-chloro-9H-fluoren-9-one from its likely impurities:
Fluorenone (starting material) and 2,7-Dichloro-9H-fluoren-9-one (over-chlorinated byproduct).

Protocol Parameters
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Parameter

Condition

Column

C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x
4.6 mm, 3.5 um

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Acetonitrile (ACN)

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Vol 5 uL

Detection UV at 254 nm (General) and 290 nm (Specific

for Fluorenone core)

Gradient Program

Time (min) % Mobile Phase B Event

0.0 50% Equilibration
2.0 50% Isocratic Hold
12.0 90% Linear Ramp
15.0 90% Wash

15.1 50% Return to Initial
20.0 50% Re-equilibration

System Suitability Criteria (Self-Validating)

e Resolution (

): > 2.0 between Fluorenone (RT ~6 min) and 2-Chlorofluorenone (RT ~8.5 min).

e Tailing Factor: < 1.5 for the main peak.

o Relative Retention Time (RRT):
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o Fluorenone: ~0.7[1]
o 2-Chloro-9H-fluoren-9-one: 1.0
o 2,7-Dichloro-9H-fluoren-9-one: ~1.4 (Elutes later due to higher hydrophobicity).

Analytical Workflow Diagram

The following diagram illustrates the logical decision tree for releasing a batch of 2-chloro-9H-
fluoren-9-one, integrating the methods described above.
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Crude Sample
(2-Chloro-9H-fluoren-9-one)

Thermal Analysis
(DSC / Capillary)
Target: 124-126°C

Solubility Check
(CHCI3 / MeOH)

Identity Confirmation

1H NMR (400 MHz)
Check: 7.62 ppm (s)
Confirm: 7 protons

MS (EI/ESI)
Check: m/z 214/216 (3:1)

Confirmed

Purity Profiling
(RP-HPLC)

HPLC-UV (254 nm)
Gradient Method

Quantitate

! 1
1

: Impurity Limits: :
1 Fluorenone <0.5% |
1 2,7-Dichloro < 0.5% !
o 1
[

_____________ a

ﬁhin Spec

BATCH RELEASE
Certificate of Analysis

REJECT / REWORK
Recrystallize (EtOH)

Click to download full resolution via product page
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Caption: Figure 1. Integrated analytical decision tree for the qualification of 2-chloro-9H-

fluoren-9-one, ensuring structural identity and purity compliance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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